molecular formula C15H21BN2O2 B11849175 4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 863868-25-1

4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B11849175
CAS No.: 863868-25-1
M. Wt: 272.15 g/mol
InChI Key: SAZQNEARWGCQCD-UHFFFAOYSA-N
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Description

This compound is a benzonitrile derivative featuring a dimethylamino group at the 4-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 2-position. Its molecular formula is C₁₃H₁₆BNO₂, with a molecular weight of 229.08 g/mol (CAS: 171364-82-2) . It is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, particularly in materials science and pharmaceuticals. The dimethylamino group enhances electron density in the aromatic ring, influencing reactivity and electronic properties .

Properties

CAS No.

863868-25-1

Molecular Formula

C15H21BN2O2

Molecular Weight

272.15 g/mol

IUPAC Name

4-(dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C15H21BN2O2/c1-14(2)15(3,4)20-16(19-14)13-9-12(18(5)6)8-7-11(13)10-17/h7-9H,1-6H3

InChI Key

SAZQNEARWGCQCD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N(C)C)C#N

Origin of Product

United States

Preparation Methods

Reaction Overview

The Miyaura borylation involves coupling an aryl halide with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst. For the target compound, this requires 2-bromo-4-(dimethylamino)benzonitrile as the precursor.

Synthesis of 2-Bromo-4-(dimethylamino)benzonitrile

This intermediate is synthesized via:

  • Bromination of 4-(dimethylamino)benzonitrile using N-bromosuccinimide (NBS) under radical or electrophilic conditions. Regioselectivity is governed by the nitrile’s meta-directing effect, favoring bromination at the 2-position.

Miyaura Borylation Conditions

  • Catalyst : Pd(dppf)Cl₂ (1–2 mol%)

  • Base : KOAc or Et₃N

  • Solvent : Dioxane or DMF at 80–100°C

  • Boron source : B₂Pin₂ (1.2 equiv)

Mechanistic Insights : Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with B₂Pin₂. Reductive elimination yields the boronate ester.

Yield Optimization : Yields up to 85% are achievable, though steric hindrance from the dimethylamino group may necessitate longer reaction times (24–48 h).

Iridium-Catalyzed C–H Borylation

Directed C–H Activation

The dimethylamino group’s lone pair can coordinate to iridium, directing C–H borylation to the ortho position. This method bypasses the need for pre-functionalized aryl halides.

Reaction Setup

  • Catalyst : [Ir(COD)(OMe)]₂ (3 mol%)

  • Ligand : 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 6 mol%)

  • Boron source : Pinacolborane (HBPin, 1.5 equiv)

  • Solvent : Heptane or THF at room temperature

Key Advantages :

  • Regioselectivity : >95% ortho-selectivity due to directing group effects.

  • Functional Group Tolerance : Nitriles remain intact under these conditions.

Limitations : Competitive coordination by the nitrile group may require excess HBPin or elevated temperatures.

Experimental Protocol

  • Combine 4-(dimethylamino)benzonitrile (1.0 equiv), [Ir(COD)(OMe)]₂, dtbpy, and HBPin in anhydrous heptane.

  • Stir under argon at 25°C for 24–48 h.

  • Purify via flash chromatography (hexane/EtOAc) to isolate the product.

Yield : 70–80% (reported for analogous systems).

Suzuki Coupling-Based Approaches

Sequential Cross-Coupling Strategy

An alternative route employs Suzuki coupling to install the boronate ester post-formation of the benzene core:

  • Synthesize 4-(dimethylamino)-2-iodobenzonitrile via iodination.

  • Couple with pinacol boronic acid using Pd(OAc)₂/XPhos.

Challenges :

  • Iodine Stability : Aryl iodides are prone to decomposition under prolonged heating.

  • Chemoselectivity : Competing coupling at the nitrile position is avoided using bulky ligands.

Comparative Analysis of Methods

Method Yield Regioselectivity Functional Group Tolerance Scalability
Miyaura Borylation70–85%High (Halide-directed)Moderate (sensitive to –CN)Excellent
Ir-Catalyzed C–H Borylation70–80%Excellent (Directed by –NMe₂)HighModerate
Suzuki Coupling50–65%VariableLow (requires pre-halogenation)Poor

Key Findings :

  • Miyaura Borylation offers superior scalability but requires halogenated precursors.

  • C–H Borylation is more atom-economical and avoids pre-functionalization, albeit with moderate scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution, while electrophilic substitution can be facilitated by Lewis acids.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Organic Synthesis

The compound is frequently employed as a reagent in organic synthesis due to its boron-containing moiety. The boron atom enhances the reactivity of the compound in cross-coupling reactions such as Suzuki and Sonogashira reactions.

Case Study: Suzuki Coupling Reaction

In a study by Zhang et al., the compound was used to facilitate the coupling of aryl halides with boronic acids under mild conditions, yielding high purity products with excellent yields (up to 95%) .

Medicinal Chemistry

The dimethylamino group in the structure contributes to its potential as a pharmacophore in drug design. Research has shown that derivatives of this compound exhibit promising activity against various cancer cell lines.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values ranging from 0.5 to 3 µM . The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

Materials Science

The compound's ability to form stable complexes with metals makes it useful in materials science for developing sensors and catalysts.

Case Study: Sensor Development

Research conducted by Lee et al. highlighted the use of this compound in developing fluorescent sensors for detecting metal ions such as Cu²⁺ and Pb²⁺ in aqueous solutions. The sensor exhibited a detection limit as low as 10 nM, showcasing its effectiveness .

Comparison of Boron Compounds in Organic Synthesis

Compound NameYield (%)Reaction TypeReference
4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile95Suzuki CouplingZhang et al.,
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline90Sonogashira ReactionTCI Chemicals
B(OH)₂85General CouplingAmbeed

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile depends on its specific application. In cross-coupling reactions, the boronic ester moiety participates in the formation of carbon-carbon bonds through a palladium-catalyzed mechanism. The dimethylamino group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Table 1: Key Structural and Electronic Differences
Compound Name Substituents Molecular Formula Key Features
Target Compound 4-(Dimethylamino), 2-boronate C₁₃H₁₆BNO₂ Strong electron-donating dimethylamino group; used in donor–π–acceptor dyads
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 4-boronate, 1-cyano C₁₃H₁₅BNO₂ Electron-withdrawing cyano group; common in fluorescence probes (e.g., CSTBPin)
3-Amino-4-(boronate)benzonitrile 3-amino, 4-boronate C₁₃H₁₇BN₂O₂ Amino group enables hydrogen bonding; meta-substitution alters conjugation
4-Methoxy-3-boronate-benzonitrile 4-methoxy, 3-boronate C₁₄H₁₈BNO₃ Methoxy group provides moderate electron donation; used in meta-selective borylation
  • Electronic Effects: The dimethylamino group in the target compound donates electrons via resonance, increasing aromatic ring electron density compared to cyano or methoxy substituents. This enhances reactivity in cross-couplings with electron-deficient aryl halides . Cyano groups (e.g., in CSTBPin) withdraw electrons, stabilizing boronate esters but slowing coupling reactions .

Reactivity in Suzuki-Miyaura Coupling

Table 2: Reaction Performance in Cross-Couplings
Compound Reaction Partner Catalyst System Yield (%) Notes
Target Compound Aryl halides Pd(PPh₃)₄, K₂CO₃ ~70–85% Faster kinetics due to electron-rich boronate
4-Cyanophenylboronate 4-Bromoanisole Pd(dppf)Cl₂ ~60–75% Electron withdrawal reduces coupling efficiency
3-Amino-benzonitrile-boronate 2-Iodopyridine Pd(OAc)₂, SPhos ~50–65% Amino group may coordinate Pd, requiring optimized ligands
  • Key Insight: Electron-donating groups (e.g., dimethylamino) improve coupling efficiency with electron-poor partners, while electron-withdrawing groups (e.g., cyano) necessitate harsher conditions .

Physical Properties and Stability

  • Melting Points: Target compound: Not explicitly reported, but analogs like 4-methoxy derivatives are oils or low-melting solids . 3-Amino-benzonitrile-boronate: Solid (m.p. ~117–118°C) due to hydrogen bonding .
  • Hydrolytic Stability: Boronate esters with electron-withdrawing groups (cyano) exhibit greater stability under aqueous conditions compared to electron-rich derivatives (dimethylamino) .

Biological Activity

4-(Dimethylamino)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a dimethylamino group and a dioxaborolane moiety, which contribute to its reactivity and biological properties. The molecular formula is C16H26BNO3C_{16}H_{26}BNO_3, with a molecular weight of approximately 305.22 g/mol.

Key Properties:

  • CAS Number: 873078-93-4
  • Purity: 95% - 98% depending on the source
  • Physical Form: Crystalline powder
  • Solubility: Insoluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the dioxaborolane ring enhances its stability and reactivity in biological systems.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer effects. For instance, research involving thalidomide analogues has shown that modifications to the dioxaborolane structure can enhance growth inhibition in cancer cells while sparing non-tumorigenic cells .

Case Study:
In a comparative study of DNA-PKcs inhibitors, compounds structurally related to this compound were evaluated for their ability to inhibit DNA repair mechanisms in cancer cells. The results indicated that these compounds could sensitize tumor cells to chemotherapy by impairing their DNA repair capabilities .

Enzyme Inhibition

The compound has been noted for its potential as an enzyme inhibitor. Specifically, its interaction with kinases involved in cell proliferation and survival pathways suggests a role in modulating cellular responses to external stimuli.

Table 1: Comparison of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerThalidomide analoguesGrowth inhibition in cancer cells
Enzyme InhibitionDNA-PKcs inhibitorsIncreased sensitivity to chemotherapy
Cellular SignalingVarious kinase inhibitorsModulation of cell survival pathways

Safety and Toxicology

While exploring the biological activity of this compound, safety profiles have also been established. It is classified under acute toxicity category 4 and can cause skin irritation and serious eye damage upon exposure .

Safety Data:

  • Hazard Statements:
    • Causes skin irritation (H315)
    • Causes serious eye irritation (H319)
    • May cause respiratory irritation (H335)

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